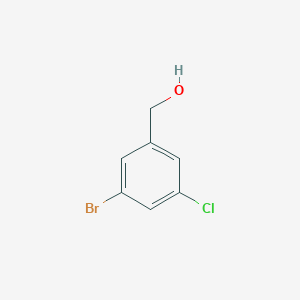

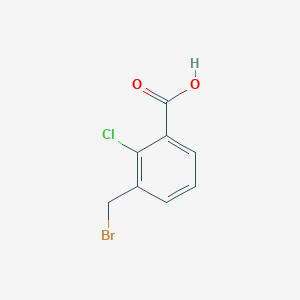

(3-Bromo-5-chlorophenyl)methanol

概要

説明

(3-Bromo-5-chlorophenyl)methanol is a halogenated aromatic compound that features both bromine and chlorine substituents on the phenyl ring. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the aromatic ring are mentioned. These related compounds are often used as intermediates in the synthesis of more complex molecules, such as enantiomerically pure diarylethanes and bisphenyl triazolyl methanols, which have potential applications in various fields including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related halogenated compounds involves multiple steps and can be optimized for enantiomeric purity. For instance, a 7-step procedure was developed for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a ketone precursor and involving the resolution of an intermediate acetic acid by crystallization of its menthyl esters . This process highlights the importance of chiral resolution and the use of crystallization techniques in obtaining optically pure compounds.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using various spectroscopic methods and X-ray diffraction crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established using NMR, IR, MS spectra, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding . These techniques are essential for confirming the molecular conformation and packing of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be studied through their reactions with various reagents. Although not directly related to (3-Bromo-5-chlorophenyl)methanol, the kinetics of the reactions of a brominated thiophen with ortho-substituted anilines in methanol were measured, and the data were analyzed using the Fujita–Nishioka equation to understand the structure of the transition states involved . Such kinetic studies are valuable for understanding the reactivity patterns of halogenated aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of halogen atoms can affect the compound's density, melting point, solubility, and reactivity. For instance, the bis(3-chlorophenyl) compound mentioned earlier has a specific crystalline density and is stabilized by intermolecular interactions . These properties are crucial for the practical application and handling of the compounds.

科学的研究の応用

Synthesis and Characterization

Facile Synthesis of Enantiomerically Pure Diarylethanes : A study by Zhang et al. (2014) developed a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process featured crystallization of intermediates and produced high purity enantiomers, showcasing the relevance of (3-Bromo-5-chlorophenyl)methanol derivatives in organic synthesis (Shuo Zhang et al., 2014).

Synthesis and Antibacterial Activity : Li (2009) synthesized a compound from 5-bromonicotinic acid and 4-chlorobenzaldehyde in a methanol solution, demonstrating its excellent antibacterial activity. This highlights the potential of bromo-chloro phenyl methanol derivatives in medicinal chemistry and antibacterial applications (Wen-hui Li, 2009).

Chemical Reactions and Mechanisms

Methanol to Hydrocarbons Conversion : Bjørgen et al. (2007) studied the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, revealing the role of organics in catalyst deactivation and product formation. This research is significant for understanding the conversion mechanisms of methanol in industrial processes (M. Bjørgen et al., 2007).

Bromination of Diarylcyclopentenones : Shirinian et al. (2012) explored the bromination of diarylcyclopentenones, demonstrating how bromine can be introduced into various positions, including aryl groups. This study is relevant for the synthesis of bromo-substituted compounds using methodologies applicable to (3-Bromo-5-chlorophenyl)methanol derivatives (V. Shirinian et al., 2012).

Novel Compounds and Materials

Synthesis of Pyrromethenes : Rowold and MacDonald (1978) synthesized esters of 5-bromo-5′-bromomethylpyrromethenes, a previously inaccessible compound, by brominating certain carboxylic acids. This underscores the utility of bromo-chloro phenyl methanol derivatives in developing novel organic compounds (Arend Rowold & S. Ferguson MacDonald, 1978).

Synthesis of Biologically Active Natural Products : Akbaba et al. (2010) achieved the first synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the importance of bromo-chloro phenyl methanol derivatives in natural product synthesis (Yusuf Akbaba et al., 2010).

Safety And Hazards

特性

IUPAC Name |

(3-bromo-5-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBLROAPOAITNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590799 | |

| Record name | (3-Bromo-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-chlorophenyl)methanol | |

CAS RN |

917562-09-5 | |

| Record name | (3-Bromo-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)